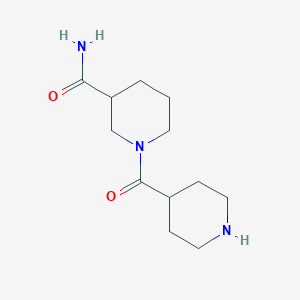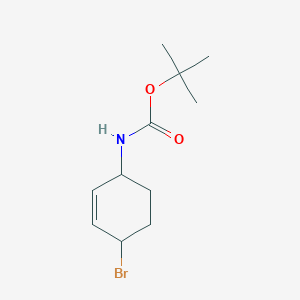
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate: is a chemical compound with the molecular formula C11H18BrNO2 and a molecular weight of 276.17 g/mol . It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate typically involves the reaction of 4-bromocyclohex-2-en-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products typically include amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various pharmacologically active compounds .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-HIV activity .
- Utilized in the study of enzyme inhibitors and receptor modulators.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is primarily related to its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic hydrolysis. This property is particularly useful in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl bromoacetate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate has a hydroxyl group instead of a bromine atom, making it more hydrophilic and reactive towards different types of chemical reactions .
- tert-Butyl (4-bromobutyl)carbamate has a similar structure but with a different carbon chain length, affecting its reactivity and applications .
- tert-Butyl bromoacetate is used as a building block in organic synthesis but has different reactivity due to the presence of an ester group .
Conclusion
tert-Butyl N-(4-bromocyclohex-2-en-1-yl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool for researchers and chemists in various fields.
Propriétés
Formule moléculaire |
C11H18BrNO2 |
|---|---|
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromocyclohex-2-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14) |
Clé InChI |
HKPOVQBSDMGFTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


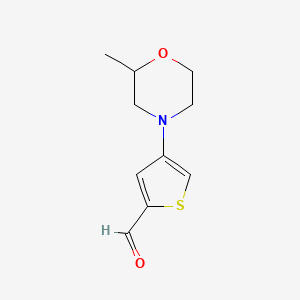
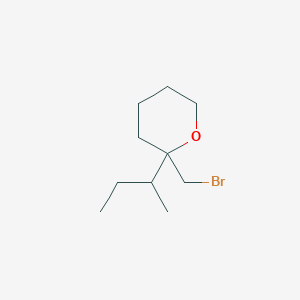
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
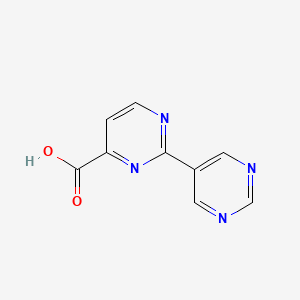
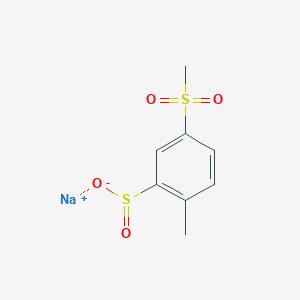
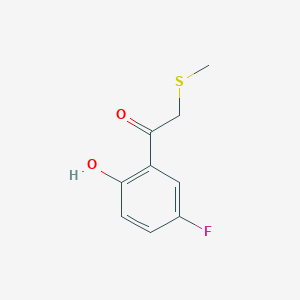
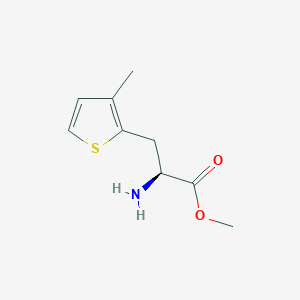
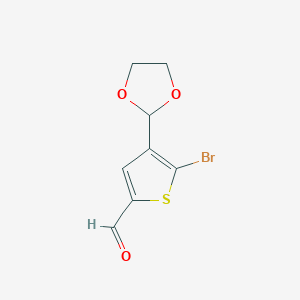
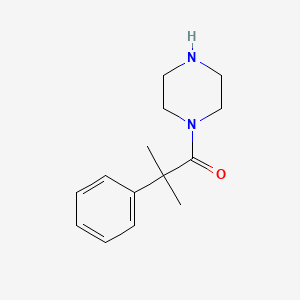
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
